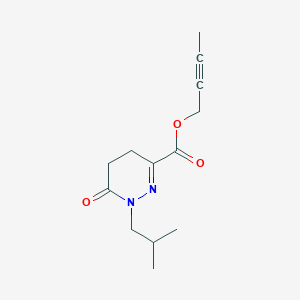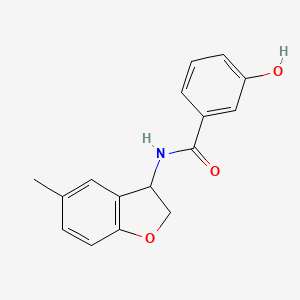![molecular formula C17H30N2O3 B7632684 N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)
N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using a specific method.
Wirkmechanismus
The mechanism of action of N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain receptors in the body, such as the GABA and opioid receptors. This modulation results in the reduction of inflammation, pain, and anxiety.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound has also been shown to reduce pain and anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide in lab experiments is its potential therapeutic effects. This compound has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurological disorders. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, further studies can be conducted to optimize the synthesis method of this compound and improve its solubility in water.
In conclusion, N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide is a chemical compound that has shown promising results in various studies. Its potential therapeutic effects and mechanism of action make it a potential candidate for the development of new drugs. Further research is needed to fully understand the biochemical and physiological effects of this compound and to optimize its synthesis method.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide involves the reaction of cyclohexylmethylamine with 2-(1,3-dioxolan-2-yl)ethyl isocyanate in the presence of a catalyst. The reaction results in the formation of the desired product, which is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c20-17(18-13-14-5-2-1-3-6-14)15-7-4-9-19(15)10-8-16-21-11-12-22-16/h14-16H,1-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQLAEMKSRAKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCCN2CCC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)

![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-prop-2-enoxypyrrolidine](/img/structure/B7632708.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)